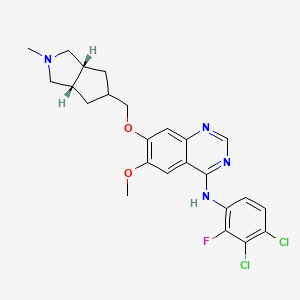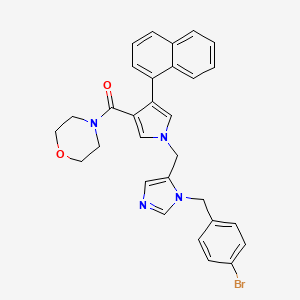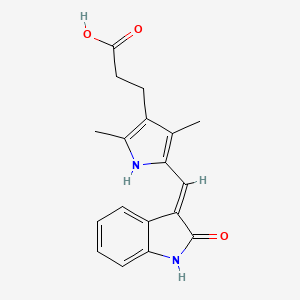
AZD2932
Overview
Description
AZD2932 is an oral inhibitor of vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor tyrosine kinases. Developed by AstraZeneca, it has shown potential as an anti-cancer medicine. In preclinical models, this compound demonstrated significant tumor growth inhibition, making it a promising candidate for cancer therapy .
Scientific Research Applications
AZD2932 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor.
Biology: Investigated for its effects on cell signaling pathways and its potential to inhibit tumor growth.
Medicine: Explored as a potential anti-cancer therapy due to its ability to inhibit key receptors involved in tumor angiogenesis and growth.
Industry: Used in the development of new therapeutic agents targeting vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor .
Mechanism of Action
AZD2932, also known as 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide, is a potent and multi-targeted kinase inhibitor .
Target of Action
This compound primarily targets VEGFR-2 , PDGFRβ , Flt-3 , and c-Kit . These proteins are tyrosine kinases, which play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity, thereby preventing the phosphorylation process that is essential for the activation of these proteins . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those regulated by its target proteins. VEGFR-2 is involved in angiogenesis, PDGFRβ plays a role in cell proliferation and differentiation, Flt-3 is implicated in hematopoiesis, and c-Kit is involved in stem cell factor signaling . By inhibiting these proteins, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in vitro
Result of Action
The inhibition of the target proteins by this compound leads to changes at the molecular and cellular levels. For instance, the inhibition of VEGFR-2 can reduce angiogenesis, while the inhibition of PDGFRβ can affect cell proliferation and differentiation . These changes can potentially influence the growth and survival of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD2932 is synthesized through a series of chemical reactions involving quinazoline ether inhibitors.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions
AZD2932 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound include various quinazoline derivatives with different functional groups, which contribute to its inhibitory activity against vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor with activity against vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor.
Pazopanib: Targets vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, and other kinases.
Uniqueness of AZD2932
This compound is unique due to its potent and balanced inhibitory profile against vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor. It has demonstrated significant tumor growth inhibition in preclinical models, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCZJMOEMMCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883986-34-3 | |
| Record name | AZD-2932 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883986343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-2932 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9PP5S9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)


![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)





![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)
